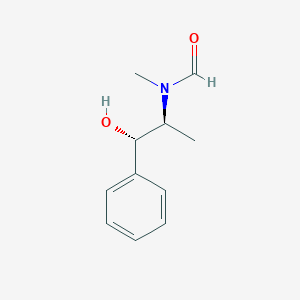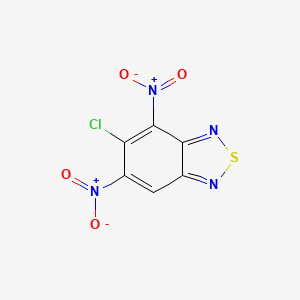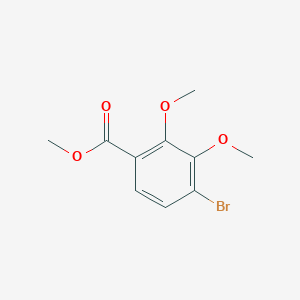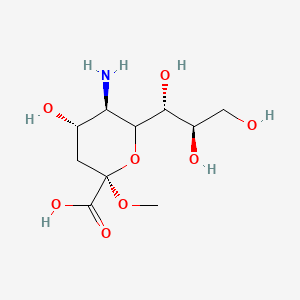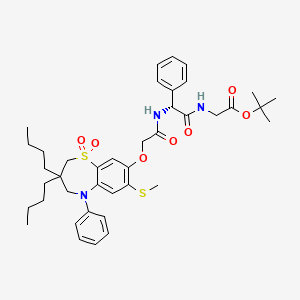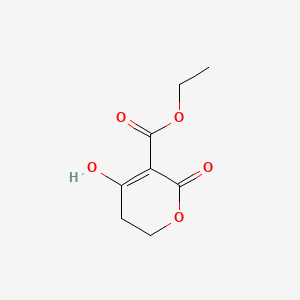
11beta-Hydroxy-5alpha-Androstane-3,17-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11beta-Hydroxy-5alpha-Androstane-3,17-dione is a steroidal compound with the molecular formula C19H28O3 and a molecular weight of 304.424 g/mol . It is a derivative of androstane, characterized by the presence of hydroxyl groups at the 11beta and 3 positions and keto groups at the 3 and 17 positions. This compound is of significant interest in various fields, including chemistry, biology, and medicine, due to its unique structural and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11beta-Hydroxy-5alpha-Androstane-3,17-dione typically involves multi-step organic reactions starting from simpler steroidal precursors. One common method involves the hydroxylation of 5alpha-Androstane-3,17-dione at the 11beta position using specific oxidizing agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of biocatalysts or chemical catalysts to achieve the desired hydroxylation and oxidation reactions. The process is optimized for yield, purity, and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form additional keto groups or other oxidized derivatives.
Reduction: The compound can be reduced to form various hydroxylated derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Solvents: Common solvents include methanol, ethanol, and dichloromethane.
Major Products Formed:
Oxidation Products: Additional keto derivatives.
Reduction Products: Various hydroxylated steroids.
Substitution Products: Steroids with different functional groups replacing the hydroxyl or keto groups.
Aplicaciones Científicas De Investigación
11beta-Hydroxy-5alpha-Androstane-3,17-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex steroidal compounds.
Biology: Studied for its role in steroid metabolism and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of 11beta-Hydroxy-5alpha-Androstane-3,17-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to steroid receptors, influencing gene expression and cellular functions.
Pathways Involved: It modulates pathways related to steroid metabolism, inflammation, and cell proliferation.
Comparación Con Compuestos Similares
5alpha-Androstane-3,17-dione: Lacks the hydroxyl group at the 11beta position.
11beta-Hydroxyandrostenedione: Similar structure but differs in the position of double bonds and functional groups.
Uniqueness: 11beta-Hydroxy-5alpha-Androstane-3,17-dione is unique due to its specific hydroxylation pattern, which imparts distinct biological and chemical properties compared to other androstane derivatives .
Propiedades
Número CAS |
599-11-1 |
|---|---|
Fórmula molecular |
C19H28O3 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
(5S,8S,9S,10S,11S,13S,14S)-11-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11,13-15,17,21H,3-10H2,1-2H3/t11-,13-,14-,15-,17+,18-,19-/m0/s1 |
Clave InChI |
FZEAQJIXYCPBLD-NYNCOMEHSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O |
SMILES canónico |
CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate](/img/structure/B13421205.png)

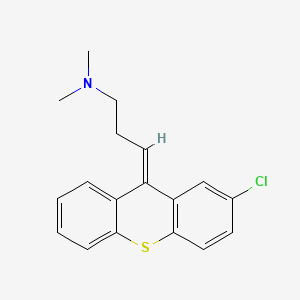
![1-(1-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone](/img/structure/B13421221.png)
